molecular formula C18H27NO6 B4075325 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate

1-[3-(3-methoxyphenoxy)propyl]azepane oxalate

Cat. No. B4075325
M. Wt: 353.4 g/mol
InChI Key: RNFZDMXICKQANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-methoxyphenoxy)propyl]azepane oxalate, also known as GSK-3 inhibitor VIII, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in several signaling pathways that regulate cellular processes such as metabolism, cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate is through the inhibition of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate, a serine/threonine kinase that regulates several signaling pathways involved in cellular processes such as metabolism, cell proliferation, differentiation, and apoptosis. 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate has been implicated in the pathogenesis of various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. The inhibition of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate by this compound leads to the activation of various downstream signaling pathways that regulate these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate are primarily mediated through the inhibition of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate. The inhibition of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate leads to the activation of various downstream signaling pathways that regulate cellular processes such as metabolism, cell proliferation, differentiation, and apoptosis. The activation of these pathways leads to various biochemical and physiological effects such as the reduction of beta-amyloid plaques and tau protein tangles in the brain, the regulation of neurotransmitter levels in the brain, the improvement of insulin sensitivity and glucose metabolism, and the inhibition of cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate in lab experiments are its potency and selectivity as a 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate inhibitor, its well-established synthesis method, and its extensive scientific research application. However, the limitations of using this compound in lab experiments are its potential toxicity and side effects, its limited solubility in water and other solvents, and its high cost.

Future Directions

The future directions for the research and development of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate are numerous and diverse. Some potential future directions include the development of more potent and selective 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate inhibitors, the investigation of the potential therapeutic applications of this compound in other diseases such as cancer, the exploration of the underlying mechanisms of its neuroprotective and antidepressant effects, and the optimization of its synthesis method for improved yield and purity. Additionally, the development of new delivery systems for this compound, such as nanoparticles or liposomes, may improve its pharmacokinetic and pharmacodynamic properties and enhance its therapeutic efficacy.

Scientific Research Applications

1-[3-(3-methoxyphenoxy)propyl]azepane oxalate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. The inhibition of 1-[3-(3-methoxyphenoxy)propyl]azepane oxalate by this compound has been shown to have a neuroprotective effect in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein tangles in the brain. In addition, it has been shown to have an antidepressant effect in animal models of bipolar disorder by regulating the levels of neurotransmitters such as serotonin and dopamine. Furthermore, it has been shown to have an antidiabetic effect by improving insulin sensitivity and glucose metabolism in animal models of diabetes. Finally, it has been shown to have an anticancer effect by inhibiting the proliferation and survival of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-18-15-8-6-9-16(14-15)19-13-7-12-17-10-4-2-3-5-11-17;3-1(4)2(5)6/h6,8-9,14H,2-5,7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZDMXICKQANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.